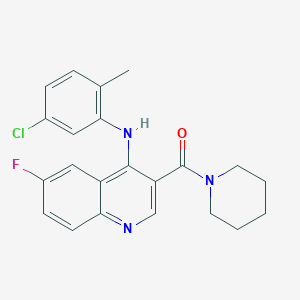

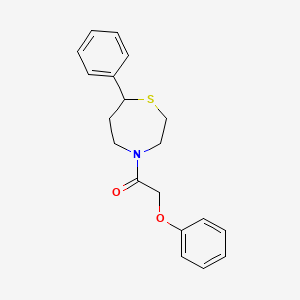

![molecular formula C12H14ClF3N4 B2519007 Cloruro de 1-[3-ciano-6-(trifluorometil)-2-piridinil]-4-metilhexahidropirazin-4-io CAS No. 166451-06-5](/img/structure/B2519007.png)

Cloruro de 1-[3-ciano-6-(trifluorometil)-2-piridinil]-4-metilhexahidropirazin-4-io

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride is a useful research compound. Its molecular formula is C12H14ClF3N4 and its molecular weight is 306.72. The purity is usually 95%.

BenchChem offers high-quality 1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones agroquímicas

Las trifluorometilpiridinas, que incluyen el compuesto , son un motivo estructural clave en los ingredientes agroquímicos activos . Se utilizan para proteger los cultivos de plagas . El fluazifop-butilo fue el primer derivado de trifluorometilpiridina que se introdujo en el mercado agroquímico y, desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .

Aplicaciones farmacéuticas

Las trifluorometilpiridinas también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen el grupo trifluorometilpiridina han recibido la aprobación para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos . Se cree que las actividades biológicas de los derivados de trifluorometilpiridina se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina .

Aplicaciones veterinarias

En la industria veterinaria, dos productos que contienen el grupo trifluorometilpiridina han recibido la aprobación para su comercialización . Estos productos se utilizan para tratar diversas afecciones en los animales .

Síntesis de medicamentos aprobados por la FDA

El grupo trifluorometilo es una característica común en muchos medicamentos aprobados por la FDA . Se cree que este grupo mejora las actividades farmacológicas de estos medicamentos . La revisión abarca la química detallada de 19 medicamentos aprobados por la FDA en los últimos 20 años, que contienen el grupo trifluorometilo como uno de los farmacóforos .

Desarrollo de compuestos orgánicos

El desarrollo de compuestos orgánicos que contienen flúor ha dado lugar a muchos avances en los campos de los agroquímicos, los productos farmacéuticos y los materiales funcionales . Más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados .

Producción de selinexor

El mecanismo para producir selinexor, un fármaco contra el cáncer, comienza con un compuesto similar al que . El proceso implica varios pasos, incluida la reacción del compuesto con N,N-dimetilformamida dimetil acetal para producir un intermedio imina .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-4-ium-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHLDJHVGIZAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

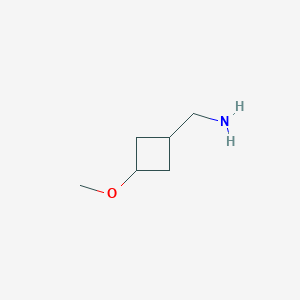

AMINE](/img/structure/B2518929.png)

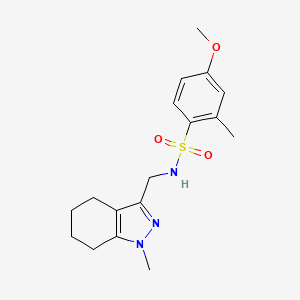

![Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2518934.png)

![3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2518936.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2518937.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518940.png)

![7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2518943.png)